cis-1,3-Dimethoxycyclohexane

Catalog No.
S656923
CAS No.
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
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cis-1,3-Dimethoxycyclohexane

Product Name

cis-1,3-Dimethoxycyclohexane

IUPAC Name

(1R,3S)-1,3-dimethoxycyclohexane

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

MQTLTQMOALIWRO-OCAPTIKFSA-N

Synonyms

1,3-dimethoxycyclohexane, cis-1,3-dimethoxycyclohexane

Canonical SMILES

COC1CCCC(C1)OC

Isomeric SMILES

CO[C@@H]1CCC[C@@H](C1)OC

Cis-1,3-Dimethoxycyclohexane is an organic compound characterized by its molecular formula C8H16O2C_8H_{16}O_2. It consists of a cyclohexane ring with two methoxy groups (–OCH₃) attached at the 1 and 3 positions in a cis configuration. This compound is notable for its unique stereochemistry, which influences its physical and chemical properties.

The presence of the methoxy groups introduces polar characteristics to the molecule, affecting its solubility and reactivity. The compound is often studied in the context of organic chemistry due to its structural features and potential applications in various

, including:

  • Nucleophilic Substitution: The methoxy groups can be replaced by nucleophiles under suitable conditions, leading to the formation of new compounds.
  • Dehydrogenation: Under oxidative conditions, it can lose hydrogen atoms, resulting in the formation of more complex structures or aromatic compounds.
  • Hydrolysis: In the presence of water and an acid catalyst, the methoxy groups may undergo hydrolysis to yield corresponding alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential role as a precursor for more complex molecules.

Cis-1,3-Dimethoxycyclohexane can be synthesized through various methods:

  • Alkylation Reactions: Using cyclohexanol as a starting material, methylation can be performed using methyl iodide in the presence of a base.
  • Cyclization Reactions: Starting from linear precursors containing methoxy groups, cyclization can be achieved through acid-catalyzed reactions.
  • Reduction Reactions: Starting from ketones or aldehydes that contain methoxy groups, reduction can yield cis-1,3-Dimethoxycyclohexane.

These synthesis routes demonstrate the compound's accessibility for research and industrial applications .

Cis-1,3-Dimethoxycyclohexane has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for drug development.
  • Material Science: Its unique properties could be utilized in developing new materials or polymers.

These applications underscore the importance of this compound in both academic research and industrial contexts.

Interaction studies involving cis-1,3-Dimethoxycyclohexane focus on its behavior in various chemical environments:

  • Solvent Effects: The polarity introduced by methoxy groups affects solubility and reactivity in different solvents.
  • Complex Formation: Studies may explore how this compound interacts with metal ions or other organic molecules to form complexes that can alter its properties or reactivity.

Understanding these interactions is crucial for optimizing its use in synthetic processes and applications.

Cis-1,3-Dimethoxycyclohexane shares structural similarities with several compounds. Here are some related compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Trans-1,3-DimethoxycyclohexaneC8H16O2Different stereochemistry leading to distinct properties.
1,2-DimethoxycyclohexaneC8H16O2Methoxy groups at different positions affecting reactivity.
1,4-DimethoxycyclohexaneC8H16O2Distinct spatial arrangement influencing stability.
1-MethoxycyclohexeneC7H12OContains a double bond; alters reactivity profile.

Cis-1,3-Dimethoxycyclohexane's unique cis configuration gives it distinct steric and electronic properties compared to these similar compounds. Its specific arrangement allows for unique interactions and reactivity patterns that are essential for various applications in organic synthesis and material science.

The synthesis of cis-1,3-dimethoxycyclohexane was first reported in the mid-20th century as part of broader investigations into cyclohexane derivatives. Early work focused on acetalization reactions, where cyclohexanone was treated with methanol under acidic conditions to form cyclic acetals. The compound’s initial identification relied on infrared spectroscopy and nuclear magnetic resonance (NMR) techniques, which distinguished its cis configuration from trans isomers.

Nomenclature for this compound evolved alongside advancements in stereochemical terminology. The cis prefix was adopted to denote the spatial arrangement of methoxy groups on the same face of the cyclohexane ring. Its IUPAC name, (1R,3S)-1,3-dimethoxycyclohexane, reflects its stereochemical specificity. Early literature often referred to it as "1,3-dimethoxycyclohexane (cis)" until systematic naming conventions standardized its identification.

Significance in Cyclohexane Chemistry

cis-1,3-Dimethoxycyclohexane has been pivotal in elucidating:

  • Conformational equilibria: The compound’s chair conformations demonstrate how substituents influence stability. The diequatorial conformation (both methoxy groups equatorial) is favored over diaxial due to reduced 1,3-diaxial strain.
  • Stereoelectronic effects: The orientation of methoxy groups affects reactivity in nucleophilic substitution and oxidation reactions.
  • Synthetic versatility: It serves as a precursor in synthesizing complex molecules, including chiral ligands and pharmaceuticals.

Table 1: Key Physical Properties of cis-1,3-Dimethoxycyclohexane

PropertyValueSource
Molecular formulaC₈H₁₆O₂
Molecular weight144.21 g/mol
Boiling point180–182°C (estimated)
Density0.95 g/cm³ (predicted)

Historical Development of Stereochemical Understanding

The compound’s stereochemistry became a focal point in the 1960s–1980s as researchers sought to reconcile experimental data with theoretical models. Key milestones include:

  • Chair conformation analysis: X-ray crystallography and NMR studies confirmed that the diequatorial conformation dominates due to minimized steric hindrance.
  • Meso compound debates: Early debates questioned whether cis-1,3-disubstituted cyclohexanes could exhibit chirality. It was later established that the planar symmetry of the cis isomer renders it achiral, while trans isomers can exist as enantiomers.
  • Dynamic NMR studies: These revealed rapid ring-flipping at room temperature, with energy barriers quantified at ~10 kcal/mol.

cis-1,3-Dimethoxycyclohexane exists as a liquid at room temperature (20°C) [1] [2]. The compound presents as a colorless clear liquid [1] [2], characteristic of many ether-containing cyclohexane derivatives. The molecular formula is C₈H₁₆O₂ with a molecular weight of 144.21 g/mol [1] [3] [4] [2].

The physical appearance of cis-1,3-dimethoxycyclohexane is consistent with other dimethoxycyclohexane isomers, which typically appear as colorless to almost colorless clear liquids [5] [6]. The presence of two methoxy groups (-OCH₃) attached to the cyclohexane ring in the cis-1,3 configuration imparts specific physical characteristics that distinguish it from other positional isomers.

The compound belongs to the class of cyclic ethers and exhibits typical behavior of substituted cyclohexane derivatives. Unlike aromatic compounds, it lacks chromophoric groups that would impart color, hence its colorless nature [1] [2]. The liquid state at ambient conditions is attributed to the molecular weight and intermolecular forces present in the compound.

Solubility Parameters

Solubility in Polar and Non-polar Solvents

The solubility characteristics of cis-1,3-dimethoxycyclohexane can be predicted based on its molecular structure and the established principles of solvent-solute interactions. The compound contains two methoxy functional groups which provide moderate polarity, while the cyclohexane backbone contributes significant non-polar character [7] [8].

Non-polar solvents such as hexane, cyclohexane, and benzene are expected to exhibit good solubility with cis-1,3-dimethoxycyclohexane due to the "like dissolves like" principle [7] [9] [10]. The cyclohexane ring structure provides substantial hydrophobic character that favors dissolution in hydrocarbon solvents [11] [12].

Polar aprotic solvents including acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) should demonstrate good to moderate solubility with the compound [7] [8] [10]. These solvents can interact favorably with the methoxy groups through dipole-dipole interactions without competing hydrogen bonding.

Polar protic solvents such as methanol and ethanol are predicted to show moderate solubility due to potential hydrogen bonding interactions between the solvent hydroxyl groups and the ether oxygen atoms of the methoxy substituents [7] [8] [12].

Water solubility is expected to be limited, with the compound being sparingly soluble in aqueous media [7] [8] [10]. While the methoxy groups provide some polar character that could facilitate water interaction, the substantial non-polar cyclohexane framework significantly reduces aqueous solubility [13] [12].

Hydrogen Bonding Capabilities

cis-1,3-Dimethoxycyclohexane exhibits limited hydrogen bonding capabilities as it functions solely as a hydrogen bond acceptor through its ether oxygen atoms [14] [15]. The compound lacks hydrogen bond donor groups, as the methoxy substituents do not contain hydroxyl functionalities [7] [16].

The ether oxygen atoms in the methoxy groups possess lone pairs of electrons that can participate in hydrogen bonding with protic solvents or other hydrogen bond donors [14] [16] [15]. However, the hydrogen bonding capacity is weaker compared to alcohols or amines due to the lower basicity of ether oxygens relative to hydroxyl or amino groups [7] [12].

Intramolecular hydrogen bonding is not possible within the cis-1,3-dimethoxycyclohexane molecule itself, as there are no hydrogen bond donor sites available [14] [16]. This contrasts with compounds such as cis-3-methoxycyclohexanol, which can form intramolecular hydrogen bonds between hydroxyl and methoxy groups [14] [17].

The conformational effects on hydrogen bonding must be considered, as the cis-1,3 substitution pattern places both methoxy groups on the same face of the cyclohexane ring [18] [19] [20]. This spatial arrangement may influence the accessibility of the ether oxygens for intermolecular hydrogen bonding interactions with solvent molecules [14] [15].

Thermodynamic Parameters

Boiling and Melting Points

Experimental boiling and melting point data for cis-1,3-dimethoxycyclohexane are not readily available in the current literature [1] [3] [21]. The specific thermodynamic transition temperatures for this compound have not been systematically measured or reported in major chemical databases [2].

Predictive estimates based on related dimethoxycyclohexane isomers suggest the boiling point would likely fall within the range of 160-185°C at atmospheric pressure [22] [23] [24] [21]. The 1,1-dimethoxycyclohexane isomer exhibits a boiling point of 83°C at 50 mmHg (approximately 162°C at 760 mmHg), providing a structural reference point [22] [25] [5].

Melting point predictions for cis-1,3-dimethoxycyclohexane are challenging due to the lack of experimental data on closely related isomers [23] [24]. The compound is expected to remain liquid at room temperature based on its reported physical state [1] [2].

Comparative analysis with substituted cyclohexane derivatives indicates that dimethoxy substitution generally increases boiling points relative to the parent cyclohexane due to enhanced intermolecular forces from the polar methoxy groups [26] [27] [28]. The cis-configuration may influence the magnitude of these interactions compared to trans-isomers [23] [24].

Heat Capacity and Enthalpy of Formation

Heat capacity data for cis-1,3-dimethoxycyclohexane have not been experimentally determined according to available literature sources [29] [28] [30]. Systematic calorimetric studies on this specific compound are absent from thermodynamic databases and research publications [31] [32].

Partition Coefficients and Molecular Interactions

Partition coefficient data for cis-1,3-dimethoxycyclohexane in standard solvent systems (octanol/water, cyclohexane/water) are not experimentally available in the literature [40] [41]. Direct measurements using shake-flask methods or other partition coefficient determination techniques have not been reported for this compound [40].

Computational predictions suggest a log P value of approximately 1.59 for dimethoxycyclohexane derivatives based on structural similarity analysis [42] [4] [24]. This moderate lipophilicity indicates balanced hydrophobic and hydrophilic character resulting from the cyclohexane ring and methoxy substituents [40] [41].

Molecular interaction patterns in cis-1,3-dimethoxycyclohexane are governed by several factors. Van der Waals forces dominate interactions with non-polar molecules and solvents [19] [20]. Dipole-dipole interactions occur through the polar C-O bonds in the methoxy groups, facilitating interactions with polar solvents [7] [8].

Steric considerations play a significant role in molecular interactions due to the cis-1,3 substitution pattern [18] [19] [20]. Both methoxy groups are positioned on the same face of the cyclohexane ring, creating spatial constraints that influence the compound's ability to interact with other molecules [14] [15].

1,3-Diaxial interactions may occur depending on the conformational state of the cyclohexane ring [19] [20]. When methoxy groups occupy axial positions, steric repulsion with axial hydrogens on carbons 3 and 5 relative to each substituent can influence the compound's overall stability and interaction profile [18] [19].

The conformational equilibrium between chair forms affects the spatial orientation of methoxy groups and consequently influences intermolecular interactions [14] [18] [43]. The preferred conformation will depend on the balance between steric effects and electronic interactions within the molecule [15] [19].

PropertyValue/DescriptionMethod/Source
Physical State (20°C)LiquidExperimental observation [1] [2]
AppearanceColorless clear liquidLiterature data [1] [2]
Molecular Weight144.21 g/molCalculated [1] [3] [4]
Predicted log P~1.59Computational estimate [42] [4]
Water SolubilitySparingly solubleStructural prediction [7] [8]
Non-polar Solvent SolubilityGoodTheoretical assessment [7] [9]
Hydrogen Bond Acceptor Sites2 (ether oxygens)Structural analysis [14] [15]
Hydrogen Bond Donor Sites0Structural analysis [7] [16]

XLogP3

1.3

Dates

Last modified: 07-20-2023

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